H-Ala-D-Ala-Ala-OH

Description

The exact mass of the compound H-Ala-D-Ala-Ala-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality H-Ala-D-Ala-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ala-D-Ala-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-aminopropanoylamino)propanoylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912147 |

Source

|

| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-86-2, 1114-94-9 |

Source

|

| Record name | NSC334939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC97939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-L-Ala-D-Ala-L-Ala-OH: Structure, Synthesis, and Applications in Antimicrobial Research

Abstract

The tripeptide H-L-Ala-D-Ala-L-Ala-OH is a synthetic molecule of significant interest to researchers in microbiology and drug development. Its structure, containing a non-proteinogenic D-alanine residue flanked by L-alanine residues, makes it a valuable tool for investigating the mechanisms of bacterial cell wall biosynthesis and antibiotic resistance. The presence of D-alanine is particularly crucial, as the D-alanyl-D-alanine (D-Ala-D-Ala) motif is the terminal component of peptidoglycan precursors in many bacteria and the specific target for last-resort glycopeptide antibiotics such as vancomycin.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of H-L-Ala-D-Ala-L-Ala-OH. It further explores its biological context, detailing the mechanism of vancomycin action and resistance, and outlines the peptide's applications as a critical research tool for developing novel antimicrobial agents.

Chemical Identity and Structure

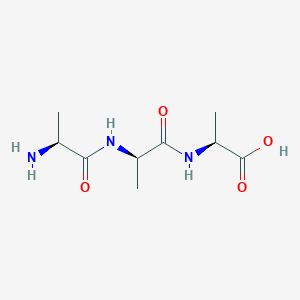

H-L-Ala-D-Ala-L-Ala-OH is a tripeptide composed of three alanine residues with a specific stereochemical configuration.

-

Sequence: L-Alanyl-D-Alanyl-L-Alanine

-

N-terminus: A free amino group on an L-alanine residue (H-).

-

C-terminus: A free carboxyl group on an L-alanine residue (-OH).

-

Internal Residue: A D-alanine residue, which is the dextrorotatory enantiomer of the naturally more abundant L-alanine.[3]

-

Systematic (IUPAC) Name: (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid.

The precise L-D-L stereochemical arrangement is critical to its function as a molecular probe, distinguishing it from peptides composed solely of L-amino acids, which are the standard building blocks of proteins synthesized by ribosomes.

The molecule consists of a tripeptide backbone with two peptide (amide) bonds. The side chains are all methyl groups, characteristic of alanine.

-

Molecular Formula: C₉H₁₇N₃O₄

-

Canonical SMILES: CC(=O)NC(=O)O">C@HN

Physicochemical Properties

The physicochemical properties of H-L-Ala-D-Ala-L-Ala-OH are essential for its handling, formulation, and application in experimental settings. The following table summarizes key properties, derived from computational data for its closely related diastereomer, H-D-Ala-L-Ala-L-Ala-OH, as specific experimental data for the L-D-L isomer is not centrally cataloged. The molecular formula and weight are identical for both isomers.

| Property | Value | Source / Method |

| Molecular Weight | 231.25 g/mol | Computed by PubChem[4] |

| Molecular Formula | C₉H₁₇N₃O₄ | PubChem[4] |

| Hydrogen Bond Donors | 4 | Computed by Cactvs[4] |

| Hydrogen Bond Acceptors | 5 | Computed by Cactvs[4] |

| Rotatable Bond Count | 6 | Computed by Cactvs[4] |

| Exact Mass | 231.12190603 Da | Computed by PubChem[4] |

| Topological Polar Surface Area | 122 Ų | Computed by Cactvs[4] |

| XLogP3-AA (LogP) | -4.7 | Computed by XLogP3[4] |

| Solubility | As a zwitterionic peptide, its solubility is pH-dependent, showing higher solubility in acidic or alkaline aqueous solutions compared to solutions near its isoelectric point.[5] | General Peptide Chemistry[5] |

| Storage | For long-term stability, store as a solid at -20°C to -80°C. Stock solutions should be aliquoted and stored frozen to prevent degradation from repeated freeze-thaw cycles.[6] | Vendor Recommendation[6] |

Biological Significance and Mechanism of Action

The scientific value of H-L-Ala-D-Ala-L-Ala-OH is derived from the critical role its constituent D-alanine plays in bacterial physiology and as an antibiotic target.

The bacterial cell wall is a rigid structure composed of peptidoglycan (PG), which is essential for maintaining cell shape and preventing osmotic lysis.[7] PG consists of glycan chains cross-linked by short peptides. A universal feature of these peptide stems is their synthesis ending in a D-Ala-D-Ala terminus.[2][7] This terminus is the substrate for transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which catalyze the final step of cell wall synthesis: the formation of cross-links between adjacent peptide stems. In this reaction, the terminal D-alanine is cleaved.[1]

Vancomycin, a glycopeptide antibiotic of last resort, functions by directly targeting this D-Ala-D-Ala terminus.[8][9] It forms a stable complex with the peptide stem, sterically hindering the transpeptidase enzyme from accessing its substrate. This inhibition of PG cross-linking weakens the cell wall, leading to cell death.[1][10] The binding is stabilized by a network of five crucial hydrogen bonds between the vancomycin molecule and the D-Ala-D-Ala dipeptide.[8][11]

The most prevalent form of high-level vancomycin resistance (e.g., VanA-type) involves a fundamental reprogramming of the bacterial cell wall precursor.[11] Resistant bacteria acquire genes that enable them to synthesize PG precursors ending in D-Alanyl-D-Lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala.[10][12] The substitution of the amide nitrogen in the terminal peptide bond with an ester oxygen has two profound consequences:

-

Loss of a Hydrogen Bond: One of the five critical hydrogen bonds with vancomycin is eliminated.

-

Electrostatic Repulsion: Lone pair electron repulsion occurs between the ester oxygen of D-Ala-D-Lac and the carbonyl oxygen of the vancomycin binding pocket.

These changes collectively reduce the binding affinity of vancomycin for its target by approximately 1000-fold, rendering the antibiotic ineffective.[10]

-

Resin Preparation: Start with a pre-loaded Fmoc-L-Ala-Wang resin or load Fmoc-L-Ala-OH onto Wang resin using standard coupling agents. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (D-Ala): Activate Fmoc-D-Ala-OH (3-5 equivalents) with a coupling agent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Perform a ninhydrin test to confirm complete coupling. Wash the resin with DMF.

-

Repeat Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-alanine.

-

Amino Acid Coupling (L-Ala): Repeat step 3 using Fmoc-L-Ala-OH to couple the final amino acid.

-

Final Deprotection and Cleavage: After the final coupling, wash the resin with DMF, followed by dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups (though alanine has none).

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

The crude peptide is purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Chromatography: Inject the solution onto a C18 column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Solvent Removal: Combine the pure fractions and remove the solvent via lyophilization to obtain the final peptide as a fluffy white powder.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide. A combination of chromatographic and spectrometric techniques is required. [13][14]

This technique separates the target peptide from impurities based on hydrophobicity. [13][15]

-

System: An analytical HPLC system with a UV detector (214 nm and 280 nm).

-

Column: A standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile.

-

Method: Run a linear gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min.

-

Analysis: The purity is calculated by integrating the area of the product peak relative to the total peak area in the chromatogram. A purity level of >95% is typically required for research applications.

MS is used to confirm that the peptide has the correct molecular weight. [13][14]

-

Technique: Electrospray Ionization (ESI) is commonly used for peptides.

-

Sample Preparation: Dilute the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: Infuse the sample into the mass spectrometer.

-

Verification: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated theoretical mass (Calculated [M+H]⁺ ≈ 232.13).

While often reserved for more complex structural studies, 1D (¹H) and 2D (COSY, TOCSY) Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive proof of the peptide's sequence and structure. It is the gold standard for confirming the stereochemistry if chiral reagents are used.

Applications in Research and Drug Development

H-L-Ala-D-Ala-L-Ala-OH serves as a specialized tool for addressing key challenges in antimicrobial research.

-

Probing Antibiotic Binding Sites: The peptide can be used in biophysical assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) to study the binding kinetics and thermodynamics of novel vancomycin analogs or other antibiotics that target the PG precursor. [10][11]* Competitive Inhibition Assays: It can act as a competitive inhibitor in enzymatic assays involving bacterial transpeptidases or D,D-carboxypeptidases, helping to screen for new enzyme inhibitors.

-

Structural Biology: The peptide can be co-crystallized with antibiotics or target enzymes to provide high-resolution structural insights into molecular interactions, guiding rational drug design.

-

Development of Novel Antimicrobials: By understanding the precise interactions required for binding, researchers can use this peptide as a reference compound when designing new antibiotics that can effectively bind to both the D-Ala-D-Ala (sensitive) and D-Ala-D-Lac (resistant) termini. [10]

Conclusion

H-L-Ala-D-Ala-L-Ala-OH, while a simple tripeptide, is a powerful and precise tool for the scientific community engaged in the fight against antimicrobial resistance. Its unique L-D-L stereochemistry allows for the targeted investigation of bacterial cell wall synthesis and the mechanisms of action of critical antibiotics like vancomycin. Through well-established methods of solid-phase synthesis and rigorous analytical characterization, this peptide can be reliably produced for use in biochemical, biophysical, and structural studies, ultimately contributing to the rational design of the next generation of antibacterial therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7018170, H-D-Ala-Ala-Ala-OH. Available at: [Link]

-

Zhang, Y., et al. (2020). Preparation and characterization of tripeptide chiral stationary phases with varying amino acid sequences and terminal groups. Analytical Methods, 12(3), 322-330. Available at: [Link]

-

ResolveMass Laboratories Inc. (2024). Core Peptide Characterization Techniques and Applications. Available at: [Link]

-

O'Connor, R. D., et al. (2017). Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications. ACS Infectious Diseases, 3(10), 737-745. Available at: [Link]

-

Crowley, B. M., & Boger, D. L. (2006). A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. Journal of the American Chemical Society, 128(9), 2885-2892. Available at: [Link]

-

Oreate AI Blog. (2024). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Available at: [Link]

-

Verma, D., et al. (2018). Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures. Molecules, 23(1), 123. Available at: [Link]

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

-

ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

-

ResearchGate. Vancomycin binding to (a) D-Ala-D-Ala terminus of susceptible bacteria... Available at: [Link]

-

L-Bassam, M., et al. (2017). Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus. Journal of Biological Chemistry, 292(38), 15783-15794. Available at: [Link]

-

Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Biochemical Journal, 111(2), 195-205. Available at: [Link]

-

Wang, Z., et al. (2018). Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness. mBio, 9(5), e01625-18. Available at: [Link]

-

Breukink, E., & de Kruijff, B. (2021). Breaking down the cell wall: Still an attractive antibacterial strategy. Cellular and Molecular Life Sciences, 78(10), 4623-4647. Available at: [Link]

-

Kaji, A., et al. (2019). d-Alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Bacteriology, 201(19), e00270-19. Available at: [Link]

-

Marshall, C. G., et al. (1997). d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB. Proceedings of the National Academy of Sciences, 94(12), 6480-6483. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H-D-Ala-D-Ala-D-Ala-D-Ala-OH () for sale [vulcanchem.com]

- 4. H-D-Ala-Ala-Ala-OH | C9H17N3O4 | CID 7018170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide) - Oreate AI Blog [oreateai.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ijsra.net [ijsra.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical and Experimental Properties of H-Ala-D-Ala-Ala-OH

This guide provides a comprehensive analysis of the tripeptide H-Ala-D-Ala-Ala-OH, detailing its theoretical properties and the experimental methodologies required for its thorough characterization. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug development, and analytical sciences.

Introduction to H-Ala-D-Ala-Ala-OH

H-Ala-D-Ala-Ala-OH is a tripeptide composed of one L-Alanine residue at the N-terminus, one D-Alanine residue, and a C-terminal L-Alanine. The presence of a D-amino acid is significant as it can confer resistance to enzymatic degradation and influence the peptide's conformational preferences, which are critical for its biological activity. Understanding the interplay between its theoretical and experimentally verified properties is crucial for its potential applications, including in drug design and biochemistry.[1]

Theoretical and Computational Characterization

Computational methods provide a foundational understanding of a peptide's intrinsic properties before embarking on laboratory-based analysis.[2][3][4] These theoretical values serve as a benchmark for experimental verification.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₇N₃O₄ | Based on the constituent amino acids. |

| Molecular Weight | 231.25 g/mol | [5] |

| Exact Mass | 231.12190603 Da | [5] |

| XLogP3 | -4.7 | A measure of hydrophobicity.[5] |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 5 | |

| Appearance | White to off-white lyophilized powder | Expected appearance post-synthesis. |

| Solubility | Soluble in water and aqueous buffers | Typical for small, unprotected peptides. |

Conformational Analysis

The three-dimensional structure of a peptide is a key determinant of its biological function.[6] The conformational landscape of H-Ala-D-Ala-Ala-OH is influenced by the rotational freedom around the peptide bonds and the stereochemistry of the constituent amino acids. The presence of a D-alanine residue introduces a significant conformational constraint compared to a tripeptide composed solely of L-amino acids.

Computational techniques such as molecular dynamics (MD) simulations can be employed to explore the potential energy surface of the tripeptide and identify its stable conformers.[7][8][9][10] These studies can predict the most likely secondary structures, such as turns or random coils, that the peptide may adopt in solution.

Experimental Characterization

Experimental validation of the theoretical properties is a critical step in peptide research. A multi-faceted analytical approach is necessary to confirm the identity, purity, and structure of synthesized H-Ala-D-Ala-Ala-OH.[11][12][13]

Synthesis and Purification

The synthesis of H-Ala-D-Ala-Ala-OH is typically achieved through Solid Phase Peptide Synthesis (SPPS), followed by purification using preparative High-Performance Liquid Chromatography (HPLC).

Diagram 1: General Experimental Workflow for H-Ala-D-Ala-Ala-OH Characterization

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Towards rational computational peptide design [frontiersin.org]

- 4. biophysics.org [biophysics.org]

- 5. H-D-Ala-Ala-Ala-OH | C9H17N3O4 | CID 7018170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. academic.oup.com [academic.oup.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ijsra.net [ijsra.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing H-Ala-D-Ala-Ala-OH as a Substrate for DD-Transpeptidase

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of the tripeptide H-Ala-D-Ala-Ala-OH as a substrate for assaying the enzymatic activity of DD-transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes are pivotal in the final stages of peptidoglycan synthesis in bacteria, making them a critical target for β-lactam antibiotics.[1][2][3] The protocols detailed herein are designed to be robust and adaptable for various research applications, including enzyme characterization, kinetic analysis, and high-throughput screening of potential inhibitors. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction: The Critical Role of DD-Transpeptidases in Bacterial Survival

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic lysis and maintaining its shape.[4] This essential barrier is primarily composed of peptidoglycan, a heteropolymer of sugars and amino acids.[4] The final and crucial step in peptidoglycan biosynthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by DD-transpeptidases.[1][5] These enzymes are also referred to as penicillin-binding proteins (PBPs) due to their covalent modification and irreversible inhibition by β-lactam antibiotics like penicillin.[1][6] This inhibition disrupts cell wall synthesis, ultimately leading to bacterial cell death.[5] Consequently, DD-transpeptidases are a cornerstone of antibacterial drug discovery.

The natural substrate for DD-transpeptidases is the D-Alanyl-D-Alanine terminus of the pentapeptide side chains of peptidoglycan precursors.[2] The tripeptide H-Ala-D-Ala-Ala-OH serves as a simplified, soluble analog of the natural substrate, enabling the study of DD-transpeptidase activity in a controlled in vitro setting. The cleavage of the terminal D-Alanine from this substrate provides a direct measure of the enzyme's catalytic activity.

Enzymatic Mechanism: A Two-Step Catalytic Cycle

The catalytic mechanism of DD-transpeptidase acting on a D-Ala-D-Ala terminating substrate is a two-step process involving an acyl-enzyme intermediate.[1][2][7]

-

Acylation: The active site serine residue of the DD-transpeptidase performs a nucleophilic attack on the carbonyl carbon of the peptide bond between the two D-Alanine residues of the substrate. This results in the formation of a covalent acyl-enzyme intermediate and the release of the terminal D-Alanine.

-

Deacylation: The acyl-enzyme intermediate can then be resolved through one of two pathways:

-

Hydrolysis (Carboxypeptidase Activity): A water molecule attacks the acyl-enzyme intermediate, releasing the dipeptide product (H-Ala-D-Ala-OH) and regenerating the free enzyme.

-

Transpeptidation: An acceptor molecule with a free amino group attacks the acyl-enzyme intermediate, forming a new peptide bond and releasing the enzyme. In the bacterial cell wall, this acceptor is the amino group of an adjacent peptidoglycan strand.

-

The use of H-Ala-D-Ala-Ala-OH as a substrate primarily measures the DD-carboxypeptidase activity of the enzyme, as in the absence of a suitable acceptor, the reaction proceeds via hydrolysis.

Caption: DD-Transpeptidase catalytic mechanism using H-Ala-D-Ala-Ala-OH.

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified DD-transpeptidase (e.g., from Streptomyces sp. or a recombinant source).

-

Substrate: H-Ala-D-Ala-Ala-OH (ensure high purity, >95%).

-

Buffer: 50 mM Phosphate buffer, pH 7.5, containing 5 mM MgCl₂ and 50 mM NaCl (optimization may be required for specific enzymes).

-

Quenching Solution (for endpoint assays): 10% (v/v) Trichloroacetic acid (TCA) or other suitable acid.

-

HPLC Grade Water and Acetonitrile.

-

Trifluoroacetic Acid (TFA) for HPLC mobile phase.

-

96-well microplates (UV-transparent for spectrophotometric assays).

-

Spectrophotometer or HPLC system.

Protocol 1: Endpoint Assay using High-Performance Liquid Chromatography (HPLC)

This protocol is highly specific and allows for the direct quantification of both substrate and product.

Workflow:

Caption: Workflow for the HPLC-based endpoint DD-transpeptidase assay.

Step-by-Step Procedure:

-

Prepare a standard curve: Create a series of standards for both the substrate (H-Ala-D-Ala-Ala-OH) and the expected product (H-Ala-D-Ala-OH) in the reaction buffer. This will be used to quantify the amounts in the experimental samples.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 50 µL reaction could consist of:

-

40 µL of reaction buffer.

-

5 µL of H-Ala-D-Ala-Ala-OH solution (to a final concentration of 1-10 mM, depending on the enzyme's Km).

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiate the Reaction: Add 5 µL of DD-transpeptidase solution (final concentration typically in the nM to low µM range, to be optimized) to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

Quench the Reaction: Stop the reaction by adding 10 µL of 10% TCA. Vortex briefly.

-

Sample Preparation for HPLC: Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzyme.

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a suitable volume (e.g., 20 µL) onto a C18 reverse-phase column.

-

Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). A typical gradient could be 5-30% B over 15 minutes.

-

Monitor the elution of the substrate and product by absorbance at 220 nm.

-

Quantify the peak areas of the substrate and product by comparing them to the standard curve.

-

Protocol 2: Continuous Spectrophotometric Assay

This method monitors the hydrolysis of the peptide bond in real-time by observing the change in absorbance in the far-UV region. It is suitable for high-throughput screening.

Step-by-Step Procedure:

-

Reaction Setup: In a UV-transparent 96-well plate, add the following to each well for a final volume of 200 µL:

-

180 µL of reaction buffer containing H-Ala-D-Ala-Ala-OH (at a concentration around the Km value, if known).

-

Pre-incubate the plate at 37°C for 5 minutes in a temperature-controlled plate reader.

-

-

Initiate the Reaction: Add 20 µL of DD-transpeptidase solution to each well.

-

Data Acquisition: Immediately start monitoring the decrease in absorbance at 230 nm every 30 seconds for 15-30 minutes. The cleavage of the peptide bond results in a decrease in absorbance at this wavelength.

-

Control Reactions: It is crucial to include control reactions:

-

No enzyme control: To account for any non-enzymatic substrate degradation.

-

No substrate control: To establish the baseline absorbance of the enzyme.

-

Data Analysis and Interpretation

Calculation of Initial Velocity

For both protocols, the initial reaction velocity (v₀) should be determined from the linear phase of the reaction.

-

HPLC Assay: Calculate the amount of product formed (or substrate consumed) per unit of time.

-

Spectrophotometric Assay: Determine the initial rate of change in absorbance (ΔAbs/min). This can be converted to molar concentration using a pre-determined molar extinction coefficient change for the reaction.

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay with a fixed enzyme concentration and varying concentrations of the H-Ala-D-Ala-Ala-OH substrate.

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software.

The turnover number (kcat) can be calculated if the enzyme concentration ([E]) is known: kcat = Vmax / [E].

Table 1: Representative Kinetic Parameters for DD-Peptidases with Peptidoglycan-Mimetic Substrates

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Streptomyces R61 | Peptidoglycan-mimetic peptide | 7.9 | 69 | 8.7 x 10⁶ | [8] |

| Actinomadura R39 | Peptidoglycan-mimetic peptide | 1.3 | 7.4 | 5.7 x 10⁶ | [5] |

Note: These values are for illustrative purposes with specific peptidoglycan-mimetic substrates and may differ for H-Ala-D-Ala-Ala-OH.

Application in Inhibitor Screening

The established assay can be readily adapted for screening potential inhibitors of DD-transpeptidase.

-

Assay Setup: Perform the assay as described above in the presence of various concentrations of the test compound.

-

Control: Include a control reaction with no inhibitor (e.g., with the vehicle, such as DMSO).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

IC₅₀ Determination: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low enzyme activity | Inactive enzyme | Verify enzyme activity with a known positive control substrate or inhibitor. |

| Suboptimal assay conditions | Optimize pH, temperature, and buffer components. | |

| High background signal | Non-enzymatic substrate degradation | Run a no-enzyme control. Ensure substrate stability in the assay buffer. |

| Contaminating proteases | Use highly purified enzyme. Consider adding a cocktail of protease inhibitors (excluding serine protease inhibitors that might inhibit the DD-transpeptidase). | |

| Non-linear reaction progress curves | Substrate depletion | Use lower enzyme concentrations or shorter incubation times. |

| Enzyme instability | Check the stability of the enzyme under assay conditions. |

Conclusion

The use of H-Ala-D-Ala-Ala-OH as a substrate provides a reliable and accessible method for characterizing the activity of DD-transpeptidases. The protocols outlined in this application note offer a robust framework for researchers in academia and industry to investigate the kinetics of these important enzymes and to screen for novel antibacterial agents. The adaptability of these methods allows for their application in both fundamental research and high-throughput drug discovery campaigns.

References

-

Frère, J. M., et al. (2005). Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase. Protein Science, 14(11), 2922-2928. Available at: [Link]

-

Pratt, R. F. (2008). On the substrate specificity of bacterial DD-peptidases: evidence from two series of peptidoglycan-mimetic peptides. Cellular and Molecular Life Sciences, 65(14), 2138-2155. Available at: [Link]

-

Mainardi, J. L., et al. (2013). Kinetic features of L,D-transpeptidase inactivation critical for β-lactam antibacterial activity. PLoS One, 8(7), e67831. Available at: [Link]

-

Sarkar, A., et al. (2016). PBP Isolation and DD-Carboxypeptidase Assay. In Methods in Molecular Biology (Vol. 1441, pp. 137-153). Springer. Available at: [Link]

-

Wikipedia contributors. (2024, January 23). Peptidoglycan. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2024, from [Link]

-

Wikipedia contributors. (2023, November 29). DD-Transpeptidase. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2024, from [Link]

-

Mainardi, J. L., et al. (2013). Kinetic Features of L,D-Transpeptidase Inactivation Critical for β-Lactam Antibacterial Activity. PLoS ONE, 8(7), e67831. Available at: [Link]

-

Pollock, J. J., et al. (1972). Transpeptidase Activity of Streptomyces D-Alanyl-D Carboxypeptidases. Proceedings of the National Academy of Sciences of the United States of America, 69(3), 662–666. Available at: [Link]

-

Pratt, R. F. (2011). Substrate Specificity of Low-Molecular Mass Bacterial DD-Peptidases. Biochemistry, 50(45), 10091-10101. Available at: [Link]

-

Anderson, J. W., & Pratt, R. F. (2000). Dipeptide binding to the extended active site of the Streptomyces R61 D-alanyl-D-alanine peptidase: the path to a specific substrate. Biochemistry, 39(40), 12200-12209. Available at: [Link]

-

Adam, M., et al. (1990). Chromogenic depsipeptide substrates for beta-lactamases and penicillin-sensitive DD-peptidases. Biochemical Journal, 270(2), 525–529. Available at: [Link]

-

Ghuysen, J. M., et al. (1972). Transpeptidase activity of Streptomyces D-alanyl-D carboxypeptidases. Proceedings of the National Academy of Sciences of the United States of America, 69(3), 662-666. Available at: [Link]

-

Kuru, E., et al. (2019). L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. ACS Chemical Biology, 14(12), 2744-2754. Available at: [Link]

-

Sauvage, E., et al. (2014). Activity assays of PBP-A on synthetic peptides. (a) dd-carboxypeptidase... In ResearchGate. Available at: [Link]

-

Sohar, I., et al. (2005). Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates. Journal of Biological Chemistry, 281(5), 2557-2567. Available at: [Link]

-

Sarkar, A., et al. (2016). PBP Isolation and DD-Carboxypeptidase Assay. Methods in Molecular Biology, 1441, 137-53. Available at: [Link]

-

Vollmer, W. (2021). A distinctive family of L,D-transpeptidases catalyzing L-Ala-mDAP crosslinks in Alpha. bioRxiv. Available at: [Link]

-

Nongonierma, A. B., & FitzGerald, R. J. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. International Journal of Molecular Sciences, 24(23), 17094. Available at: [Link]

-

Pratt, R. F. (2008). Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins). Cellular and Molecular Life Sciences, 65(14), 2138-55. Available at: [Link]

-

Wang, Y., et al. (2022). Computer-Aided Screening and Revealing Action Mechanism of Food-Derived Tripeptides Intervention in Acute Colitis. Foods, 11(10), 1475. Available at: [Link]

Sources

- 1. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 2. Kinetic Features of L,D-Transpeptidase Inactivation Critical for β-Lactam Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. PBP Isolation and DD-Carboxypeptidase Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

studying antibiotic resistance mechanisms using H-Ala-D-Ala-Ala-OH

Application Note: Precision Profiling of Peptidoglycan-Active Enzymes and Resistance Elements using H-Ala-D-Ala-Ala-OH [1][2]

Executive Summary

The elucidation of antibiotic resistance mechanisms—particularly those involving the bacterial cell wall—requires precise stereochemical tools.[1] While the canonical peptidoglycan terminus (D-Ala-D-Ala ) is the primary target for glycopeptide antibiotics (e.g., Vancomycin) and Penicillin-Binding Proteins (PBPs), the study of resistance enzymes like VanX (D-Ala-D-Ala dipeptidase) and LD-transpeptidases necessitates the use of non-canonical isomers.[1]

This guide details the application of H-Ala-D-Ala-Ala-OH (specifically the L-Ala-D-Ala-L-Ala stereoisomer) as a critical specificity probe and negative control .[1] Unlike the native D-D-D or D-D motifs, this tripeptide resists hydrolysis by VanX and exhibits negligible affinity for Vancomycin, making it an indispensable tool for validating the stereospecificity of novel resistance enzymes and quantifying non-specific binding in high-throughput assays.[2]

Scientific Background & Mechanistic Logic

The Stereochemical "Code" of Resistance

Bacterial cell wall synthesis relies on a strict stereochemical code.[1] The peptidoglycan precursor stem ends in D-Ala-D-Ala , a motif synthesized by D-Ala-D-Ala ligase (Ddl) and recognized by:

-

PBPs (DD-transpeptidases): For crosslinking (4-3 bond).[1]

-

Glycopeptides (Vancomycin): For inhibition (binding via 5 hydrogen bonds).[1]

Resistance Mechanisms:

-

Vancomycin Resistance (VanA/VanB): Bacteria reprogram the terminus to D-Ala-D-Lac , eliminating one hydrogen bond and reducing drug affinity by ~1000-fold.[1][2]

-

Enzymatic Filtering (VanX): The VanX dipeptidase selectively hydrolyzes cellular D-Ala-D-Ala to prevent its incorporation, ensuring only the resistant D-Ala-D-Lac precursors are used.[1][2]

Role of H-Ala-D-Ala-Ala-OH (L-Ala-D-Ala-L-Ala)

This synthetic tripeptide disrupts the stereochemical recognition sequence.[1][2]

-

VanX Resistance: VanX is highly specific for the D-D peptide bond.[1] It does not hydrolyze L-D or D-L bonds.[1] Therefore, H-Ala-D-Ala-Ala-OH remains stable in the presence of active VanX.[1][2]

-

Binding Control: It serves as a "null" ligand for Vancomycin and PBPs, allowing researchers to subtract non-specific background signals in kinetic assays.[2]

Experimental Protocols

Protocol A: VanX Specificity & Hydrolysis Assay

Objective: To confirm the identity of a putative VanX enzyme or to screen for inhibitors by ensuring the enzyme acts only on the D-D target and not on L-containing analogs.[1]

Reagents:

-

Substrate A (Target): H-D-Ala-D-Ala-OH (or D-Ala-D-Ala-D-Ala).[1][2]

-

Substrate B (Control): H-Ala-D-Ala-Ala-OH (L-Ala-D-Ala-L-Ala).[1][2]

-

Enzyme: Purified VanX (or cell lysate from E. faecium).[1]

-

Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl.

Workflow:

-

Preparation: Prepare 1 mM stock solutions of Substrate A and Substrate B.

-

Incubation: Mix 50 µL of substrate (final 100 µM) with 10 nM VanX enzyme in buffer.

-

Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quenching: Stop reaction with 1% Trifluoroacetic acid (TFA).

-

Analysis: Analyze via HPLC (C18 column) or Colorimetric Ninhydrin Assay (detecting free amino acid release).

Data Interpretation:

| Substrate | stereochemistry | VanX Activity (Hydrolysis) | Interpretation |

|---|---|---|---|

| D-Ala-D-Ala | D-D | High (>90%) | Confirms functional VanX.[1][2] |

| H-Ala-D-Ala-Ala-OH | L-D-L | Negligible (<5%) | Confirms enzyme stereospecificity.[1][2] |

Note: If H-Ala-D-Ala-Ala-OH is hydrolyzed, the sample likely contains broad-spectrum aminopeptidases or proteases, not specific resistance enzymes.[1][2]

Protocol B: Surface Plasmon Resonance (SPR) Specificity Check

Objective: To quantify the specific binding affinity (

Workflow:

-

Immobilization: Immobilize the antibiotic (e.g., Vancomycin) onto a CM5 sensor chip via amine coupling.[2]

-

Reference Channel: Leave Channel 1 blank or immobilized with an inert protein (BSA).[1]

-

Analyte Injection (Cycle 1 - Positive): Inject H-D-Ala-D-Ala-D-Ala-OH (mimics native stem) at concentrations 0.1 – 100 µM.[1][2] Record Sensorgrams.

-

Analyte Injection (Cycle 2 - Negative Control): Inject H-Ala-D-Ala-Ala-OH (L-D-L) at the same concentrations.

-

Data Processing: Subtract the L-D-L response curve from the D-D-D response curve to remove bulk refractive index changes and non-specific matrix interactions.

Self-Validating Check:

-

If the L-D-L signal is >10% of the D-D-D signal, the antibiotic exhibits "sticky" non-specific behavior, predicting poor in vivo selectivity and potential toxicity.[2]

Visualizing the Mechanism

The following diagram illustrates the "Stereochemical Filter" mechanism where VanX degrades the native substrate but leaves the L-D-L probe intact, allowing for differentiation in resistance assays.[2]

Caption: VanX selectively degrades D-Ala-D-Ala targets (Red) to drive resistance, while the L-Ala-D-Ala-L-Ala probe (Blue) remains intact, serving as a negative control.[1][2][3]

Advanced Application: LD-Transpeptidase (Ldt) Profiling

While PBPs (DD-transpeptidases) require D-stereocenters, LD-transpeptidases (implicated in M. tuberculosis virulence and ampicillin resistance) form 3-3 crosslinks.[1][2] They often utilize substrates with specific stereochemistry at the acceptor site.[1]

-

Hypothesis: H-Ala-D-Ala-Ala-OH can be used to map the acceptor site tolerance of Ldts.[1]

-

Method: Incubate purified Ldt with a donor substrate (MurNAc-pentapeptide) and H-Ala-D-Ala-Ala-OH as the nucleophilic acceptor.[1][2]

-

Outcome: If the Ldt creates a crosslink to the tripeptide, it confirms the enzyme's ability to utilize L-Ala termini, distinguishing it from canonical PBPs.[2]

References

-

Walsh, C. T., et al. (1996).[2] "Bacterial Resistance to Vancomycin: Five Genes and One Missing Hydrogen Bond."[1] Chemistry & Biology. Link

-

Arthur, M., & Courvalin, P. (1993).[2] "Genetics and Mechanisms of Glycopeptide Resistance in Enterococci." Antimicrobial Agents and Chemotherapy.[1] Link[2]

-

Bachem. "Peptide Guide: Nomenclature and Stereochemistry of Synthetic Peptides."[1] Bachem Technical Notes. Link

-

Mainardi, J. L., et al. (2005).[2] "Novel Mechanism of

-Lactam Resistance Due to Bypass of DD-Transpeptidation in Enterococcus faecium." Journal of Biological Chemistry. Link -

Widboom, P. F., et al. (2010).[2] "Antibody-Drug Conjugates Containing the Stable Linker L-Ala-D-Ala-L-Ala."[1][2][4] Cancer Research (Proceedings). Link

Sources

Application Notes and Protocols: The Investigational Use of H-Ala-D-Ala-Ala-OH in Bacterial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Exploring Peptidoglycan Synthesis and Antibiotic Action

The bacterial cell wall, a unique and essential organelle, presents a prime target for antimicrobial agents. Its core component, peptidoglycan, is a complex polymer whose integrity is paramount for bacterial survival. The biosynthesis of peptidoglycan is a meticulously orchestrated process, culminating in the cross-linking of peptide stems, a reaction often involving a D-alanyl-D-alanine (D-Ala-D-Ala) terminus. This dipeptide motif is the Achilles' heel of many bacteria, being the specific target of glycopeptide antibiotics such as vancomycin.[1][2] The emergence of resistance mechanisms, often involving the substitution of this terminus, underscores the need for novel research tools to probe the intricacies of cell wall synthesis and antibiotic action.

This document serves as a detailed guide to the potential applications of the tripeptide H-Ala-D-Ala-Ala-OH in bacterial growth inhibition assays. While not a conventional antibiotic itself, this peptide analog offers a unique tool for researchers to investigate the mechanisms of peptidoglycan synthesis, probe the active sites of key enzymes, and potentially explore novel antimicrobial synergies. Herein, we provide the scientific rationale for its use, detailed experimental protocols, and guidance on data interpretation, empowering researchers to leverage this compound in their quest for new antibacterial strategies.

The Scientific Rationale: Why Use H-Ala-D-Ala-Ala-OH?

The structure of H-Ala-D-Ala-Ala-OH, containing the critical D-Ala residue, suggests several compelling applications in bacteriology. Its utility stems from its potential to act as a molecular probe or a competitive agent within the peptidoglycan synthesis pathway.

-

A Competitive Substrate for Transpeptidases: The final step in peptidoglycan cross-linking is catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes recognize the D-Ala-D-Ala terminus of a donor peptide stem, cleave the terminal D-alanine, and form a new peptide bond with an acceptor stem.[3][4] H-Ala-D-Ala-Ala-OH could potentially act as a competitive substrate, binding to the active site of transpeptidases and hindering the cross-linking of nascent peptidoglycan. This would weaken the cell wall and lead to growth inhibition or cell lysis.

-

Probing Vancomycin Resistance Mechanisms: A primary mechanism of vancomycin resistance involves the substitution of the terminal D-Ala with D-Lactate (D-Lac) or D-Serine (D-Ser), reducing the binding affinity of vancomycin.[5][6] By introducing H-Ala-D-Ala-Ala-OH into the growth medium, it may be possible to competitively interfere with the incorporation of the altered precursors, potentially re-sensitizing resistant bacteria to vancomycin. This application could be invaluable in screening for compounds that disrupt resistance pathways.

-

Investigating Peptide Transport Systems: For H-Ala-D-Ala-Ala-OH to exert an intracellular effect, it must be transported across the bacterial membrane. Bacteria possess various peptide transport systems, and the uptake of this tripeptide could be used to study the specificity and efficiency of these transporters.[7] Understanding how bacteria internalize small peptides can inform the design of novel peptide-based antibiotics that can effectively reach their intracellular targets.

-

Synergistic Activity with Existing Antibiotics: By subtly disrupting cell wall synthesis, H-Ala-D-Ala-Ala-OH might lower the effective concentration of other antibiotics required for bacterial killing. This synergistic potential could be explored with various classes of antibiotics, including β-lactams and other agents that target the cell wall or other essential cellular processes.

Visualizing the Battlefield: Peptidoglycan Synthesis and Antibiotic Action

To appreciate the potential roles of H-Ala-D-Ala-Ala-OH, it is crucial to visualize the key steps in peptidoglycan synthesis and how antibiotics like vancomycin intervene.

Caption: Peptidoglycan synthesis pathway and the inhibitory action of vancomycin.

Experimental Protocols for Investigating H-Ala-D-Ala-Ala-OH

The following are detailed protocols for standard bacterial growth inhibition assays, adapted to include the investigational use of H-Ala-D-Ala-Ala-OH.

Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

-

H-Ala-D-Ala-Ala-OH (sterile stock solution)

-

Test bacterial strain (e.g., Staphylococcus aureus, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and multichannel pipettor

Protocol:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of H-Ala-D-Ala-Ala-OH Dilutions:

-

Prepare a stock solution of H-Ala-D-Ala-Ala-OH in a suitable sterile solvent (e.g., water or a buffer compatible with bacterial growth).

-

Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well plate to cover a desired concentration range (e.g., 0.5 to 512 µg/mL).

-

-

Investigational Setup:

-

Direct Inhibition: To assess the direct antimicrobial activity of H-Ala-D-Ala-Ala-OH, add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted peptide.

-

Synergy Testing (Checkerboard Assay): To evaluate synergy with an antibiotic (e.g., vancomycin), prepare a 96-well plate with serial dilutions of H-Ala-D-Ala-Ala-OH along the rows and serial dilutions of the antibiotic along the columns. Add 50 µL of the bacterial inoculum to each well.

-

Controls:

-

Growth Control: Wells containing only CAMHB and the bacterial inoculum.

-

Sterility Control: Wells containing only CAMHB.

-

Antibiotic Control: Wells with serial dilutions of the antibiotic alone.

-

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of H-Ala-D-Ala-Ala-OH (or the combination of agents) that completely inhibits visible growth.

-

Data Interpretation:

| Assay Type | Expected Outcome with H-Ala-D-Ala-Ala-OH | Interpretation |

| Direct Inhibition | A clear MIC value is determined. | The peptide has intrinsic antimicrobial activity. |

| No inhibition at the tested concentrations. | The peptide lacks direct antimicrobial activity at these concentrations. | |

| Synergy Testing | The MIC of the antibiotic is significantly reduced in the presence of the peptide. | H-Ala-D-Ala-Ala-OH acts synergistically with the antibiotic. |

digraph "Broth_Microdilution_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A[label="Prepare Bacterial Inoculum\n(0.5 McFarland)"]; B[label="Prepare Serial Dilutions\nof H-Ala-D-Ala-Ala-OH\nand/or Antibiotic in 96-well plate"]; C [label="Inoculate Plate with\nBacterial Suspension"]; D [label="Incubate at 37°C\nfor 16-20 hours"]; E [label="Read MIC\n(Lowest concentration with no visible growth)"]; A -> C; B -> C; C -> D; D -> E;

}digraph "Time_Kill_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A[label="Prepare Bacterial Inoculum\n(Log Phase)"]; B[label="Inoculate Tubes with Bacteria\nand H-Ala-D-Ala-Ala-OH"]; C [label="Incubate and Sample\nat Time Points (0, 2, 4, 8, 24h)"]; D [label="Perform Serial Dilutions\nand Plate"]; E [label="Incubate Plates and\nCount Colonies (CFU)"]; F [label="Plot log10 CFU/mL vs. Time"]; A -> B; B -> C; C -> D; D -> E; E -> F;

}

Caption: Workflow for the Time-Kill Assay.

Conclusion: A Versatile Tool for Unraveling Bacterial Defenses

While H-Ala-D-Ala-Ala-OH may not be a frontline antibiotic, its value lies in its potential as a sophisticated research tool. The protocols and rationales presented here provide a framework for its application in elucidating the complex mechanisms of bacterial cell wall synthesis and antibiotic resistance. By employing this tripeptide in carefully designed experiments, researchers can gain deeper insights into fundamental bacterial processes, which is an essential step in the development of the next generation of antimicrobial therapies. The creative and rigorous application of such molecular probes will undoubtedly contribute to our ongoing battle against infectious diseases.

References

- Becker, D., Varela Della Giustina, S., Rodriguez-Mozaz, S., Schoevaart, R., Barceló, D., de Cazes, M., … Wagner, M. (2016).

- Broussard, T. C., et al. (2013). The role of D-alanine in the synthesis of the peptidoglycan pentapeptide. Biochemistry, 52(23), 4033-4044.

- Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

- Courvalin, P. (2006). Vancomycin resistance in gram-positive cocci. Clinical Infectious Diseases, 42(Supplement_1), S25-S34.

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.

- Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010). How antibiotics kill bacteria: from targets to networks. Nature reviews Microbiology, 8(6), 423-435.

- Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical infectious diseases, 38(6), 864-870.

-

Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers. (2020). ACS Central Science. Retrieved from [Link]

-

Synthesis of analogs of D-Ala-D-Ala as potential inhibitors of bacterial cell wall biosynthesis. (1984). Acta Chemica Scandinavica, 38b, 5-14. Retrieved from [Link]

- Thwaites D T, McEwan G T A, Brown C D A, et al. L-alanine absorption in human intestinal Caco-2 cells driven by the proton electrochemical gradient. The Journal of membrane biology, 1994, 140: 143-151.

-

On the transport of tripeptide antibiotics in bacteria. (1976). European Journal of Biochemistry, 65(2), 449-455. Retrieved from [Link]

-

Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan. (2011). Journal of the American Chemical Society, 133(28), 10748-10751. Retrieved from [Link]

-

A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. (2011). Journal of the American Chemical Society, 133(31), 11984-11987. Retrieved from [Link]

-

Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. (2016). Journal of Visualized Experiments, (115). Retrieved from [Link]

-

High-throughput assessment of bacterial growth inhibition by optical density measurements. (2011). Journal of Visualized Experiments, (53). Retrieved from [Link]

-

Protocol for Bacterial Cell Inhibition Assay. BBS OER Lab Manual. Retrieved from [Link]

-

The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. (1973). Annals of the New York Academy of Sciences, 235(1), 371-382. Retrieved from [Link]

-

Inhibition of bacterial growth by beta-chloro-D-alanine. (1974). Antimicrobial Agents and Chemotherapy, 6(3), 247-253. Retrieved from [Link]

-

Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. (1986). Journal of Medicinal Chemistry, 29(10), 2074-2077. Retrieved from [Link]

-

Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). (2022). Applied Microbiology and Biotechnology, 106, 1269-1280. Retrieved from [Link]

-

D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. (2021). mSphere, 6(4), e00356-21. Retrieved from [Link]

-

On the transport of tripeptide antibiotics in bacteria. (1976). European Journal of Biochemistry, 65(2), 449-455. Retrieved from [Link]

-

The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA). (1996). Proceedings of the National Academy of Sciences, 93(14), 7056-7060. Retrieved from [Link]

-

Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. (1997). Chemistry & Biology, 4(2), 101-108. Retrieved from [Link]

-

Vancomycin resistance: Modeling backbone variants with d-Ala-d-Ala and d-Ala-d-Lac peptides. (2008). Bioorganic & Medicinal Chemistry Letters, 18(11), 3243-3246. Retrieved from [Link]

-

Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications. (2008). Journal of the American Chemical Society, 130(49), 16569-16578. Retrieved from [Link]

-

Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. (2017). Nature Communications, 8(1), 1-9. Retrieved from [Link]

Sources

- 1. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. On the transport of tripeptide antibiotics in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

techniques for conjugating fluorescent dyes to H-Ala-D-Ala-Ala-OH

Application Note: Strategic Conjugation of Fluorescent Reporters to Peptidoglycan-Mimetic Tripeptides (H-Ala-D-Ala-Ala-OH)

Abstract

This technical guide details the methodology for conjugating fluorescent reporters to the tripeptide H-Ala-D-Ala-Ala-OH.[1] This specific peptide sequence is a critical structural mimic of the bacterial peptidoglycan terminus (D-Ala-D-Ala), serving as the primary binding site for glycopeptide antibiotics like Vancomycin.[1] We present two distinct protocols: Solution-Phase Conjugation (for commercially available peptides) and Solid-Phase On-Resin Labeling (for de novo synthesis).[1] Special emphasis is placed on purification strategies, as the low molecular weight of the tripeptide (~260 Da) precludes standard protein purification methods like dialysis or size-exclusion chromatography.

Introduction & Strategic Analysis

The tripeptide H-Ala-D-Ala-Ala-OH represents a simplified analog of the pentapeptide stem found in bacterial cell walls (Staphylococcus aureus, Enterococcus faecalis).[1] The terminal D-Ala-D-Ala motif is the molecular target for Vancomycin, which inhibits cell wall cross-linking by sequestering this terminus.[1][2][3]

Why Label This Peptide? Fluorescently labeled analogs (e.g., Fluorescein-Ala-D-Ala-Ala-OH) are invaluable for:

-

Fluorescence Polarization (FP) Assays: Measuring Vancomycin binding affinity (

) in solution. -

Competitive Displacement Studies: Screening novel antibiotics that compete for the D-Ala-D-Ala site.[1]

-

Metabolic Labeling: Investigating bacterial cell wall incorporation dynamics (using FDAA variants).

Technical Challenge: The Size Factor Most conjugation protocols are designed for antibodies (~150 kDa). This tripeptide is microscopic (~0.26 kDa) relative to the dye (~0.4–0.6 kDa).

-

Implication: You cannot use dialysis or Sephadex G-25 columns.[1] The labeled peptide will not separate from free dye based on size. Reverse-Phase HPLC is mandatory. [1]

Chemical Strategy & Dye Selection

The N-terminal amine (

| Parameter | Recommendation | Rationale |

| Reactive Group | NHS-Ester (or Succinimidyl Ester - SE) | High specificity for primary amines at pH 8.[1]3. |

| Dye Hydrophobicity | Moderate (e.g., TAMRA, FITC) | Highly hydrophobic dyes (BODIPY) may cause the short peptide to aggregate or stick to plasticware. |

| Linker | C6-Spacer (Optional but recommended) | A spacer (e.g., aminohexanoic acid) between the dye and peptide prevents steric hindrance during Vancomycin binding. |

Protocol A: Solution-Phase Labeling

Use this method if you have the H-Ala-D-Ala-Ala-OH powder in hand.[1]

Materials

-

Peptide: H-Ala-D-Ala-Ala-OH (Target 5 mg).[1]

-

Fluorophore: 5(6)-TAMRA-SE or FITC-NHS (10 mg).[1]

-

Solvent: Anhydrous DMSO or DMF (High purity, amine-free).[1]

-

Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.3. -

Quenching: 1 M Glycine or Hydroxylamine.

Step-by-Step Procedure

-

Solubilization: Dissolve 5 mg of peptide in 500 µL of 0.1 M

. Ensure pH is between 8.0–8.5. -

Dye Preparation: Dissolve the NHS-ester dye in anhydrous DMSO at 10 mg/mL.[5] Prepare immediately before use to prevent hydrolysis.[4][6]

-

Conjugation:

-

Add the dye solution to the peptide solution dropwise while vortexing.[7]

-

Molar Ratio: Use a 1.5-fold molar excess of Dye over Peptide. (Since the peptide is cheap and purification is HPLC-based, driving the peptide to completion is less critical than ensuring you have enough dye).

-

-

Incubation: React for 2 hours at Room Temperature (RT) in the dark with gentle agitation.

-

Quenching: Add 50 µL of 1 M Glycine to react with remaining NHS-ester. Incubate for 15 mins.

-

Purification (CRITICAL):

-

Method: Semi-preparative Reverse-Phase HPLC (C18 Column).[1]

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 30 minutes.

-

Note: The free hydrophilic peptide elutes early. The free hydrophobic dye elutes late. The conjugate elutes in the middle.

-

-

Lyophilization: Collect the peak corresponding to the conjugate and freeze-dry to a powder.

Protocol B: Solid-Phase Synthesis (On-Resin)

Use this method for higher purity and easier workflow if you have access to a peptide synthesizer.[1]

Concept

Labeling the peptide while it is still attached to the resin allows you to wash away excess dye before cleaving the peptide. This yields a much cleaner crude product.

Step-by-Step Procedure

-

Synthesis: Synthesize H-Ala-D-Ala-Ala on 2-Chlorotrityl chloride resin using standard Fmoc chemistry.

-

N-Terminal Deprotection: Remove the final Fmoc group using 20% Piperidine in DMF. Wash resin 5x with DMF.

-

On-Resin Labeling:

-

Dissolve Fluorophore-NHS ester (2 equivalents) and DIPEA (4 equivalents) in minimal DMF.

-

Add to the resin-bound peptide.[8]

-

Shake for 4–12 hours at RT (protected from light).

-

Alternative: Use the free acid of the dye (e.g., 5-FAM) with HBTU/HOBt activation, just like a standard amino acid coupling.

-

-

Washing: Drain and wash resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x) to remove all free dye.[1] The resin should remain colored, but the wash solvent should be clear.

-

Cleavage:

-

Treat resin with 95% TFA / 2.5% Water / 2.5% TIS for 2 hours.

-

Precipitate the filtrate in cold diethyl ether.

-

-

Recovery: Centrifuge to collect the labeled peptide pellet. (Optional: HPLC polish if >98% purity is required).[1]

Quality Control & Validation

A. Chemical Validation (Mass Spectrometry)

You must verify the mass shift.

-

Expected Mass:

. -

Example (FITC): 259.3 (Peptide) + 389.4 (FITC) ≈ 648.7 Da.[1]

-

Method: ESI-MS (Electrospray Ionization) in positive mode.[1]

B. Biological Validation (Vancomycin Binding)

To ensure the dye hasn't sterically hindered the D-Ala-D-Ala motif, perform a spectral shift or polarization assay.

-

Experiment: Titrate Vancomycin (0–100 µM) into a solution of Labeled-Peptide (100 nM).

-

Readout: Monitor Fluorescence Polarization (mP).

-

Result: As Vancomycin binds the tripeptide, the molecular weight of the complex increases (~1.5 kDa), significantly increasing polarization (tumbling rate slows down).

-

Control: Pre-incubate Vancomycin with unlabeled D-Ala-D-Ala (competition) to block the signal.[1]

Visualized Workflows

Diagram 1: Decision Tree & Chemical Workflow

Caption: Workflow selection for peptide conjugation. Method B (Solid Phase) is preferred for purity, while Method A is suitable for modifying commercial stocks.[1]

Diagram 2: Biological Mechanism (Vancomycin Interaction)

Caption: The labeled tripeptide mimics the bacterial cell wall terminus, binding Vancomycin via five hydrogen bonds.[3][9]

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of NHS-ester | Use fresh anhydrous DMSO; do not store NHS-ester in solution.[1] |

| Precipitation | Dye is too hydrophobic | Add 20-30% DMSO to the aqueous buffer; switch to a sulfonated dye (e.g., Sulfo-Cy5).[1] |

| No Binding to Vanco | Steric Hindrance | The dye is too close to the D-Ala-D-Ala motif. Use a linker (e.g., 6-aminohexanoic acid) between peptide and dye.[1] |

| Inseparable Peaks | HPLC Gradient too steep | Shallow the gradient (e.g., 10% to 40% B over 40 mins) to resolve the conjugate from free dye. |

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1][10] (The definitive guide on NHS-ester chemistry and protocols).

-

Kuru, E., et al. (2012).[1] "In Situ Probing of Newly Synthesized Peptidoglycan Using Fluorescent D-Amino Acids." Angewandte Chemie International Edition, 51(50), 12519-12523.[1] (Foundational paper on fluorescent labeling of peptidoglycan components). [1]

-

Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol." (Standard industry protocol for NHS-ester labeling).

-

Perkins, H. R. (1969).[1] "Specificity of cell wall mucopeptide N-termini and of vancomycin." Biochemical Journal, 111(2), 195-205.[1] (Historical context on Vancomycin binding to D-Ala-D-Ala peptides).

-

Lumiprobe. "NHS Ester Labeling of Biomolecules Protocol." (Detailed chemistry conditions for small molecule labeling).

Sources

- 1. Fluorescent labeling of peptides on solid phase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. journals.asm.org [journals.asm.org]

- 3. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. broadpharm.com [broadpharm.com]

- 7. biotium.com [biotium.com]

- 8. researchgate.net [researchgate.net]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]

- 10. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tripeptide H-Ala-D-Ala-Ala-OH: A Versatile Tool for Interrogating Peptidoglycan Modifying Enzymes

Introduction: The Bacterial Cell Wall, a Fortress Under Siege

The bacterial cell wall is a marvel of biological engineering, a resilient exoskeleton essential for survival. Its primary structural component, peptidoglycan (PG), forms a mesh-like sacculus that encases the cytoplasmic membrane, providing mechanical strength and defining cell shape.[1] This intricate polymer is composed of long glycan strands of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide stems.[1] The biosynthesis and constant remodeling of this structure are orchestrated by a cohort of enzymes, many of which are validated targets for antibiotic intervention.[1][2]

At the heart of peptidoglycan cross-linking are the DD-transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes catalyze the formation of peptide bridges between adjacent glycan strands, a reaction crucial for the integrity of the cell wall.[2][3] This process typically involves the recognition of a D-alanyl-D-alanine (D-Ala-D-Ala) motif at the terminus of the pentapeptide stem of a peptidoglycan precursor.[2][3] A related class of enzymes, the DD-carboxypeptidases, are involved in trimming the terminal D-alanine from these pentapeptide stems, thereby regulating the extent of cross-linking.[4]

The study of these vital enzymes has been greatly advanced by the use of synthetic peptide substrates that mimic the natural peptidoglycan components. Among these, the tripeptide H-Ala-D-Ala-Ala-OH has emerged as a valuable probe. Its structure, featuring the critical D-Ala-Ala terminus preceded by an L-alanine residue, provides a simplified yet relevant model for investigating the substrate specificity and kinetics of peptidoglycan modifying enzymes. This guide provides detailed application notes and protocols for the utilization of H-Ala-D-Ala-Ala-OH in the characterization of these important bacterial enzymes.

The Role of H-Ala-D-Ala-Ala-OH in Enzymatic Assays

H-Ala-D-Ala-Ala-OH serves as an effective substrate for both DD-transpeptidases and DD-carboxypeptidases. The presence of the terminal D-Ala-D-Ala sequence is the key recognition element for these enzymes. The N-terminal L-alanine, while not directly involved in the catalytic cleavage, can influence the binding affinity and kinetics of the interaction, providing insights into the broader substrate preferences of the enzyme under investigation.

Mechanism of Enzyme Action

The interaction of H-Ala-D-Ala-Ala-OH with a DD-carboxypeptidase or a DD-transpeptidase follows a well-established two-step mechanism:

-

Acylation: The enzyme's active site serine attacks the carbonyl group of the peptide bond between the two D-alanine residues. This results in the formation of a covalent acyl-enzyme intermediate and the release of the terminal D-alanine.

-

Deacylation: In a DD-carboxypeptidase reaction, the acyl-enzyme intermediate is hydrolyzed by a water molecule, releasing the dipeptide H-Ala-D-Ala-OH and regenerating the free enzyme. In a transpeptidation reaction, the acyl-enzyme intermediate is attacked by a suitable amino acceptor, leading to the formation of a new peptide bond.

The following diagram illustrates the DD-carboxypeptidase reaction:

Caption: Workflow for the HPLC-based DD-carboxypeptidase assay.

Protocol 2: Coupled Enzyme Assay for D-Alanine Release

This continuous spectrophotometric assay is suitable for high-throughput screening. It measures the release of D-alanine, the product of the DD-carboxypeptidase or DD-transpeptidase reaction. [5] Principle: The released D-alanine is oxidized by D-amino acid oxidase (DAAO), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, resulting in a measurable signal. [5] Materials:

-

Purified DD-carboxypeptidase or DD-transpeptidase

-

H-Ala-D-Ala-Ala-OH substrate stock solution

-

Reaction buffer (e.g., 50 mM HEPES, pH 8.0)

-

D-amino acid oxidase (DAAO)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., Amplex Red) or fluorogenic substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Master Mix: In a single tube, prepare a master mix containing the reaction buffer, DAAO, HRP, and the chromogenic/fluorogenic substrate.

-

Add Substrate: Aliquot the master mix into the wells of a 96-well plate. Add varying concentrations of the H-Ala-D-Ala-Ala-OH substrate to the wells.

-

Initiate Reaction: Start the reaction by adding the purified enzyme to each well.

-

Monitor Signal: Immediately place the microplate in a plate reader and monitor the increase in absorbance or fluorescence over time at the appropriate wavelength.

-

Data Analysis:

-

Calculate the rate of change in absorbance/fluorescence for each substrate concentration.

-

Convert the rates to the rate of D-alanine production using a standard curve generated with known concentrations of D-alanine.

-

Determine the kinetic parameters as described in Protocol 1.

-

Coupled Enzyme Assay Workflow:

Caption: Principle of the coupled enzyme assay for D-alanine detection.